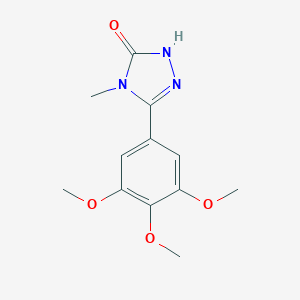
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMT and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The exact mechanism of action of TMT is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
TMT has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using TMT in lab experiments is its high potency and selectivity, which makes it an ideal candidate for studying the mechanism of action of various drugs and compounds. However, TMT also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on TMT, including its potential applications in the treatment of various inflammatory diseases, as well as its use as a tool for studying the mechanism of action of other drugs and compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMT and to identify any potential side effects or toxicity.
Métodos De Síntesis
TMT can be synthesized using different methods, including the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methyl-1H-1,2,4-triazol-3-one in the presence of a reducing agent. Another method involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate followed by cyclization with sodium ethoxide.
Aplicaciones Científicas De Investigación
TMT has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
108132-87-2 |
|---|---|
Nombre del producto |
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- |
Fórmula molecular |
C12H15N3O4 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
4-methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C12H15N3O4/c1-15-11(13-14-12(15)16)7-5-8(17-2)10(19-4)9(6-7)18-3/h5-6H,1-4H3,(H,14,16) |
Clave InChI |
ISVCVVRMSUDQDO-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
Otros números CAS |
108132-87-2 |
Sinónimos |
2,4-Dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



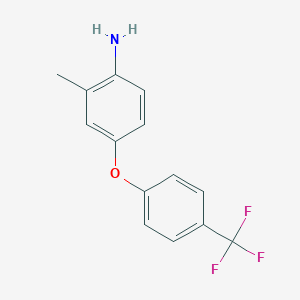
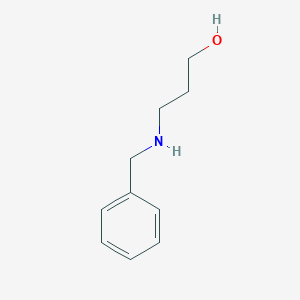
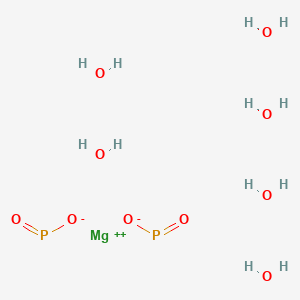
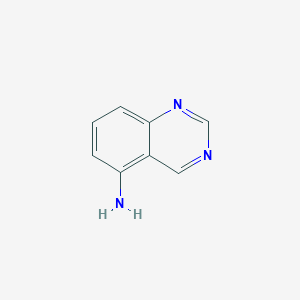
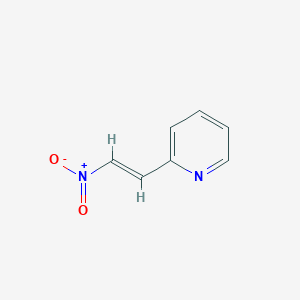
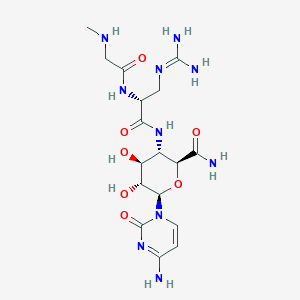
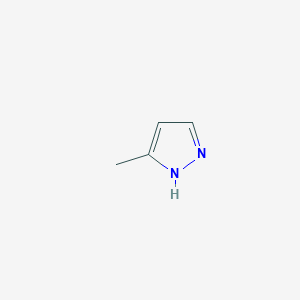
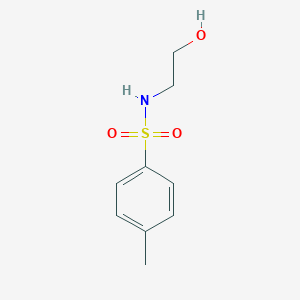
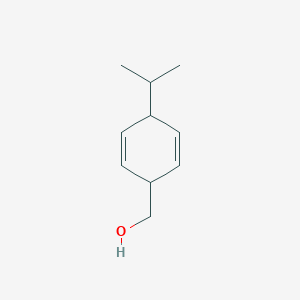
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
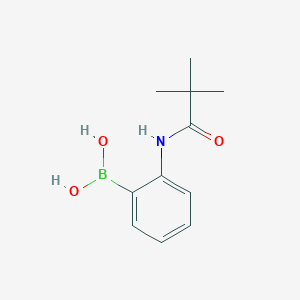
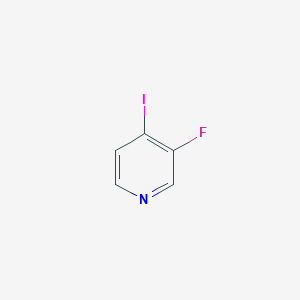
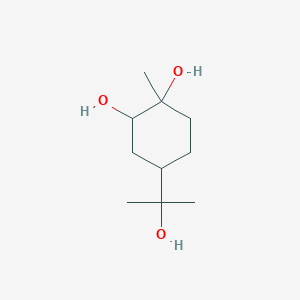
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)